N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]isonicotinamide
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, typically starting from readily available precursors. For example, a similar compound, N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide, was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution, demonstrating a typical approach for crafting such complex structures (Aydın & Dağci, 2010).
Molecular Structure Analysis
The molecular structure of thiazolyl isonicotinamide derivatives has been extensively analyzed using various spectroscopic methods. For instance, the structural details of a compound structurally similar to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]isonicotinamide were elucidated using IR-NMR spectroscopy and single-crystal X-ray diffraction, providing insights into the conformational and electronic characteristics of these molecules (Özdemir, Dinçer, & Cukurovalı, 2010).
Chemical Reactions and Properties
The chemical reactivity of thiazole and isonicotinamide derivatives involves interactions with various reagents, leading to the formation of structurally diverse compounds. These reactions can be influenced by the electronic and steric properties of the substituents on the thiazole and isonicotinamide rings, affecting their chemical behavior and reactivity patterns.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. For example, the crystallization and solubility characteristics of similar heterocyclic compounds have been studied, providing valuable information for their application in various fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Mechanism of Action
Target of Action
The primary target of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, and osteoclast maturation.
Mode of Action
Specifically, it stimulates the production of interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells such as macrophages and natural killer cells, which in turn attack and destroy tumor cells.
Biochemical Pathways
The compound’s action affects the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This interference leads to the death of the pathogen, and therefore, they have no cross-resistance with other classes of fungicides .
Result of Action
The compound’s action results in the activation of the immune system and the destruction of tumor cells. It also targets the tumor vasculature, causing blood vessels to collapse and leading to tumor cell death.
properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-3-4-12(2)14(9-11)15-10-22-17(19-15)20-16(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYFHCXAWLPHND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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